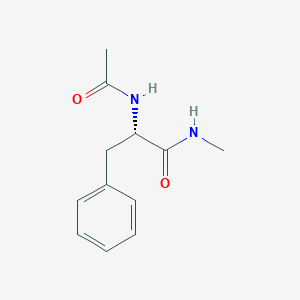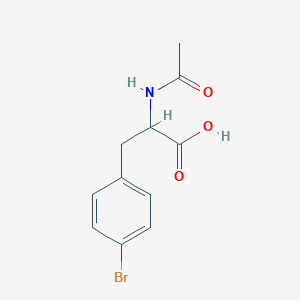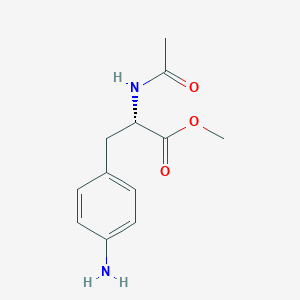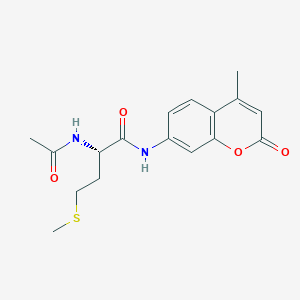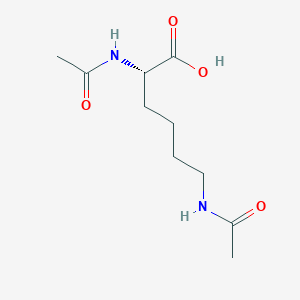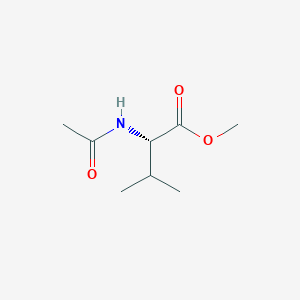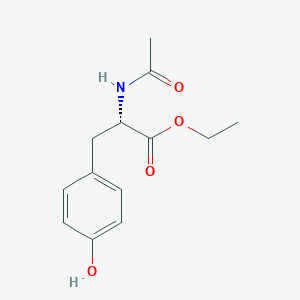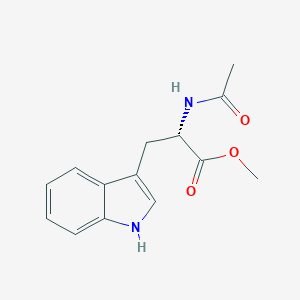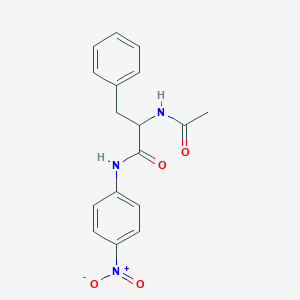
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide (ANPP) is a small molecule that has been studied extensively in the scientific community due to its unique properties and potential applications. ANPP is a synthetic compound that can be synthesized in the laboratory and has been used in a variety of scientific research applications, including drug discovery and development, protein engineering, and biochemistry. ANPP has a wide range of biochemical and physiological effects and is a promising compound for further research.
科学的研究の応用
Antimicrobial Applications
Ac-DL-Phe-pNA: has been studied for its potential in antimicrobial applications. The compound’s ability to bind with high specificity and affinity to natural DNA or RNA makes it a promising tool for combating microbial infections. Its resistance to enzymatic degradation enhances its stability and effectiveness in various biological environments .
Gene Expression Silencing
The compound is utilized in strategies to silence gene expression. By designing specific peptide nucleic acid (PNA) sequences, Ac-DL-Phe-pNA can selectively bind to complementary DNA fragments of a target gene, interfering with its transcription and effectively silencing gene activity .
Antisense Therapies
In antisense therapies, Ac-DL-Phe-pNA hybridizes with RNA, hindering its processing and transport into the cytoplasm, or translation. This application is particularly relevant in the development of new treatments for genetic disorders where specific gene silencing is required .
Nanomedicine and Drug Delivery
The Phe-Phe motif, which is part of the Ac-DL-Phe-pNA structure, is significant in the self-assembly of peptides into nanostructures. These nanostructures are explored for their use in nanomedicine, particularly in drug delivery systems and biomaterials. The compound’s ability to form stable structures at the nanoscale makes it suitable for delivering therapeutic agents to specific sites within the body .
Diagnostic Tools
Due to its high binding affinity and specificity, Ac-DL-Phe-pNA can be used in diagnostic applications. It can be designed to detect specific DNA or RNA sequences, making it a valuable tool for identifying pathogens or genetic markers associated with diseases .
Anticancer Research
The compound’s structural features allow it to be a part of novel therapeutic agents aimed at treating cancer. Its ability to interfere with DNA replication and transcription makes it a potential candidate for anticancer drugs. Research is ongoing to evaluate its efficacy and safety in cancer treatment .
作用機序
Target of Action
Ac-DL-Phe-pNA, also known as 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide or Ac-Phe-pNA, is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It cleaves peptide bonds by attacking the unreactive carbonyl group with a powerful nucleophile, the serine 195 residue located in the active site of the enzyme .
Mode of Action
The compound interacts with its target, chymotrypsin, by fitting into the active site of the enzyme, similar to a lock and key. The enzyme then cleaves the peptide bond in the substrate, leading to the release of the chromophore p-nitroaniline . This process is a part of the enzyme’s catalytic mechanism, which involves the formation of a tetrahedral intermediate.
Biochemical Pathways
The action of Ac-DL-Phe-pNA primarily affects the proteolytic pathway. Proteolysis is a process in which proteins are broken down into their constituent amino acids by enzymatic action. In this case, the enzyme chymotrypsin cleaves the peptide bond in the substrate Ac-DL-Phe-pNA . The downstream effects of this process include the digestion and absorption of dietary proteins.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on factors such as its chemical structure, solubility, and stability .
Result of Action
The cleavage of Ac-DL-Phe-pNA by chymotrypsin results in the release of the chromophore p-nitroaniline . This can be measured spectrophotometrically, providing a quantitative readout of the enzyme’s activity. On a cellular level, the action of chymotrypsin contributes to the digestion and absorption of dietary proteins.
Action Environment
The action of Ac-DL-Phe-pNA, like other substrates of digestive enzymes, is influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the enzyme or the substrate. For instance, the activity of chymotrypsin is optimal at an alkaline pH, which is the typical environment in the small intestine . Additionally, the compound’s stability could be affected by factors such as temperature and storage conditions .
特性
IUPAC Name |
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBBSYDVWOTKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391709 |
Source


|
| Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
CAS RN |
19746-42-0 |
Source


|
| Record name | α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19746-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





